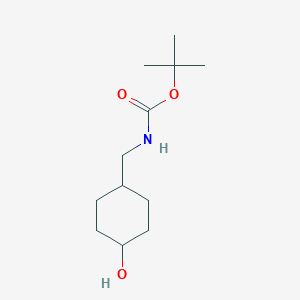

trans-N-Boc-4-aminométhylcyclohexanol

Vue d'ensemble

Description

trans-n-boc-4-aminomethyl-cyclohexanol is a chemical compound with the molecular formula C12H23NO3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to a 4-hydroxycyclohexylmethyl group.

Applications De Recherche Scientifique

Pharmaceutical Development

trans-n-Boc-4-aminomethyl-cyclohexanol serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its applications include:

- Neurological Disorders : The compound is instrumental in developing drugs targeting neurological conditions. For instance, it has been used to synthesize derivatives of adrenergic agents that are effective in treating such disorders .

- Chiral Amino Alcohols : It is a precursor for various chiral amino alcohols, which are essential in synthesizing drugs for cardiovascular and inflammatory diseases. The compound's stereochemistry allows for the generation of specific isomers required for therapeutic efficacy .

Peptide Synthesis

In solid-phase peptide synthesis, trans-n-Boc-4-aminomethyl-cyclohexanol plays a significant role due to its protective group:

- Selective Reactions : The Boc (tert-butyloxycarbonyl) group enables selective reactions during the synthesis process, enhancing the efficiency of producing complex peptides. This is particularly important in creating therapeutic peptides with precise biological activity .

Bioconjugation

The compound is also utilized in bioconjugation techniques:

- Drug Delivery Systems : By attaching biomolecules to surfaces or other molecules, trans-n-Boc-4-aminomethyl-cyclohexanol facilitates targeted drug delivery systems. This application is crucial for developing therapies that require precise localization within the body .

Research in Organic Chemistry

As a versatile building block in organic synthesis, trans-n-Boc-4-aminomethyl-cyclohexanol enables researchers to create diverse chemical structures:

- Synthesis of Complex Molecules : The compound's unique structure allows for the construction of various organic compounds, making it valuable in academic and industrial research settings .

Material Science

In material science, trans-n-Boc-4-aminomethyl-cyclohexanol is explored for developing novel materials:

- Polymers with Functional Properties : Researchers investigate its potential in creating polymers with specific functional properties suitable for industrial applications. This includes enhancing material characteristics such as strength and thermal stability .

Case Study 1: Synthesis of Chiral Amino Alcohols

A study highlighted the efficient synthesis of both cis and trans isomers of 4-aminocyclohexanol using trans-n-Boc-4-aminomethyl-cyclohexanol as a starting material. The research demonstrated high selectivity through enzymatic reactions, yielding valuable intermediates for pharmaceuticals .

Case Study 2: Peptide Synthesis Efficiency

In a project focused on solid-phase peptide synthesis, the use of trans-n-Boc-4-aminomethyl-cyclohexanol significantly reduced reaction times while increasing yields of complex peptides. This efficiency underscores the compound's importance in pharmaceutical manufacturing processes .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of drugs for neurological disorders and chiral amino alcohols | Targeted therapy and enhanced efficacy |

| Peptide Synthesis | Solid-phase synthesis with selective reactions | Increased efficiency and yield |

| Bioconjugation | Attachment of biomolecules for targeted drug delivery | Improved localization and therapeutic effect |

| Organic Chemistry | Building block for diverse chemical structures | Versatility in research |

| Material Science | Development of functional polymers | Enhanced material properties |

Mécanisme D'action

Target of Action

Trans-N-Boc-4-Aminomethyl-cyclohexanol, also known as tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate or tert-Butyl ((trans-4-hydroxycyclohexyl)methyl)carbamate, is a compound used in proteomics research

Mode of Action

Related compounds such as trans-4-aminocyclohexanol have been used in the synthesis of n-substituted 7-azabicyclo , indicating potential interactions with these targets.

Biochemical Pathways

The compound’s involvement in proteomics research suggests it may interact with proteins and other biomolecules, potentially affecting their function and the biochemical pathways they are involved in .

Result of Action

As a compound used in proteomics research, it may have effects on protein structure or function .

Méthodes De Préparation

The synthesis of trans-n-boc-4-aminomethyl-cyclohexanol typically involves the reaction of tert-butyl chloroformate with 4-hydroxycyclohexylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps to isolate the desired product .

Analyse Des Réactions Chimiques

trans-n-boc-4-aminomethyl-cyclohexanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Comparaison Avec Des Composés Similaires

trans-n-boc-4-aminomethyl-cyclohexanol can be compared with similar compounds such as:

- tert-Butyl ((4-oxocyclohexyl)methyl)carbamate

- tert-Butyl ((4-hydroxycyclohexyl)ethyl)carbamate These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the tert-butyl group and the 4-hydroxycyclohexylmethyl moiety in trans-n-boc-4-aminomethyl-cyclohexanol contributes to its distinct properties and potential uses .

Activité Biologique

Trans-n-Boc-4-aminomethyl-cyclohexanol, also known as tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate, is a compound that has garnered attention in the fields of chemistry and biology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Trans-n-Boc-4-aminomethyl-cyclohexanol is characterized by the following chemical properties:

- Molecular Formula : C₁₁H₂₁NO₃

- Molecular Weight : 215.29 g/mol

- CAS Number : 111300-06-2

- Melting Point : 171 °C

This compound features a tert-butoxycarbonyl (Boc) protecting group attached to an aminomethyl cyclohexanol structure, which is essential for its reactivity and interaction with biological systems.

Target of Action

Trans-n-Boc-4-aminomethyl-cyclohexanol is primarily studied for its role in proteomics research. It is believed to interact with proteins and other biomolecules, potentially affecting their function and the biochemical pathways they are involved in.

Mode of Action

The compound may influence cellular processes through various biochemical pathways. Its structural similarities to other aminocyclohexanols suggest that it could modulate protein interactions or enzymatic activities. For instance, related compounds have been utilized in synthesizing n-substituted 7-azabicyclo compounds, indicating a potential role in drug development.

Biological Activity

Research indicates that trans-n-Boc-4-aminomethyl-cyclohexanol exhibits several biological activities:

- Antiproliferative Effects : Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The presence of the Boc group may enhance solubility and bioavailability, contributing to its antiproliferative properties .

- Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit topoisomerase I (top1), an enzyme critical in DNA replication and repair. Inhibition of top1 can lead to increased DNA damage in cancer cells, making it a target for anticancer therapies .

- Potential Therapeutic Applications : Ongoing research is exploring the therapeutic implications of trans-n-Boc-4-aminomethyl-cyclohexanol in treating various diseases, including cancer and respiratory conditions .

Case Studies

A few notable studies highlight the biological activity of trans-n-Boc-4-aminomethyl-cyclohexanol:

- Synthesis and Evaluation : In a study evaluating similar compounds, researchers found that modifications to the cyclohexanol structure significantly influenced antiproliferative activity against specific cancer cell lines. The introduction of amino groups enhanced activity compared to non-substituted analogs .

- Mechanistic Insights : Molecular modeling studies indicated that trans-n-Boc-4-aminomethyl-cyclohexanol could fit into the active site of topoisomerase I, suggesting a competitive inhibition mechanism that could be exploited for drug design .

Data Tables

| Biological Activity | Description |

|---|---|

| Antiproliferative | Inhibits proliferation in cancer cell lines |

| Enzyme Inhibition | Potential inhibitor of topoisomerase I |

| Therapeutic Potential | Investigated for use in cancer and respiratory disease treatments |

Propriétés

IUPAC Name |

tert-butyl N-[(4-hydroxycyclohexyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-9-4-6-10(14)7-5-9/h9-10,14H,4-8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYVCQSOGJIMPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649614 | |

| Record name | tert-Butyl [(4-hydroxycyclohexyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021919-45-8 | |

| Record name | tert-Butyl [(4-hydroxycyclohexyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1021919-45-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.